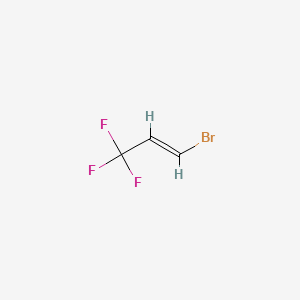

1-Bromo-3,3,3-trifluoroprop-1-ene

Beschreibung

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds are distinguished by the presence of one or more carbon-fluorine bonds, which are the strongest single bonds in organic chemistry. nih.govchinesechemsoc.org This exceptional bond strength imparts high thermal and metabolic stability to the molecules. chinesechemsoc.org The introduction of fluorine can also significantly alter a molecule's electronic properties, lipophilicity, and permeability. chinesechemsoc.org

These unique characteristics have made organofluorine compounds indispensable in various fields. An estimated 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strategic incorporation of fluorine can enhance the efficacy and metabolic stability of drug candidates. wikipedia.org In materials science, fluorinated polymers are valued for their chemical resistance and unique surface properties. nih.govwikipedia.org

Overview of 1-Bromo-3,3,3-trifluoroprop-1-ene (B115449): Molecular Architecture and Strategic Importance

This compound, with the chemical formula C₃H₂BrF₃, is a halogenated alkene. Its structure features a three-carbon propylene (B89431) chain with a bromine atom attached to the first carbon and three fluorine atoms on the third carbon. epa.gov This arrangement of a trifluoromethyl group and a bromo-substituted double bond makes it a valuable and versatile building block in organic synthesis. The presence of both bromine and a trifluoromethyl group on a reactive alkene scaffold allows for a variety of chemical transformations, making it a strategic intermediate for the synthesis of more complex fluorinated molecules.

Historical Development of Synthetic Approaches to Fluorinated Alkenyl Halides

The synthesis of organofluorine compounds has a history spanning over a century, with early methods often relying on harsh reagents and conditions. nih.gov The development of synthetic routes to fluorinated alkenyl halides, a class of compounds that includes this compound, has evolved significantly over time.

Early approaches often involved halogen exchange reactions, where a different halogen atom was replaced by fluorine. nih.gov Another historical method is dehydrohalogenation. For instance, a known method for producing 1-bromo-3,3,3-trifluoropropene involves the reaction of 3,3,3-trifluoropropene (B1201522) with bromine, followed by dehydrobromination. google.com However, this method can be expensive and not ideal for large-scale production. google.com

More recent developments have focused on creating more efficient and selective methods. These include transition metal-catalyzed cross-coupling reactions and direct C-H functionalization approaches. nih.gov The synthesis of fluorinated olefins has been a subject of increasing interest due to their applications as peptide mimetics and in biologically active compounds. researchgate.net Modern synthetic methods aim to provide better stereocontrol and functional group tolerance, expanding the utility of these compounds in complex molecule synthesis. researchgate.netacs.org

Scope and Thematic Organization of This Research Outline

This article will provide a detailed examination of this compound. The subsequent sections will cover its synthesis, physical and spectroscopic properties, and its chemical reactivity and applications in organic synthesis. The information presented is based on established scientific literature and aims to provide a comprehensive and accurate overview of this important fluorinated compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Bromo 3,3,3 Trifluoroprop 1 Ene

The primary method for synthesizing 1-Bromo-3,3,3-trifluoroprop-1-ene (B115449) involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide. google.comgoogle.com This process is typically carried out at elevated temperatures, specifically at least 50°C. google.com

The reaction can be facilitated by the use of a Lewis acid catalyst, such as copper(II) bromide (CuBr₂), copper(I) bromide (CuBr), zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or aluminum bromide (AlBr₃). google.com The primary product of this reaction is 1-bromo-3,3,3-trifluoropropene, although byproducts like 2-bromo-3,3,3-trifluoropropene and 1,2-dibromo-3,3,3-trifluoropropene (B1586827) can also be formed. google.com The reaction can be performed with or without an ionic solvent. google.com When an ionic solvent is used, it is often selected from 1-alkyl-3-methylimidazolium, 1-alkylpyridinium, N-methyl-N-alkylpyrrolidinium, and ammonium (B1175870) ions. google.com For optimal results, the molar ratio of hydrogen bromide to 3,3,3-trifluoropropyne in the initial mixture is at least 1. google.com

This synthetic approach offers an efficient pathway to produce commercial quantities of 1-bromo-3,3,3-trifluoropropene. google.com

Reactivity and Mechanistic Investigations of 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Fundamental Reactivity Modes of 1-Bromo-3,3,3-trifluoroprop-1-ene (B115449)

This compound, a halogenated alkene, exhibits a range of reactivity patterns influenced by its distinct structural features: a carbon-carbon double bond, a bromine atom, and a trifluoromethyl group. These components dictate its interactions in various chemical transformations.

Electronic Properties Governing Electrophilic and Nucleophilic Character

The electronic nature of this compound is characterized by a polarized structure. The highly electronegative fluorine atoms in the trifluoromethyl (CF3) group exert a strong electron-withdrawing inductive effect. This effect creates a partial positive charge on the adjacent carbon atoms of the double bond, rendering them electrophilic. reddit.com Consequently, the molecule is susceptible to attack by nucleophiles, which are species with an excess of electrons. youtube.com

Conversely, the bromine atom, while also electronegative, is less so than fluorine and can be induced to develop a partial positive charge, particularly when approached by a strong electrophile. libretexts.org The π-electrons of the carbon-carbon double bond also contribute to the molecule's ability to act as a nucleophile in certain reactions. youtube.com Therefore, this compound can exhibit both electrophilic and nucleophilic characteristics depending on the reacting partner and conditions.

Diverse Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a primary site for addition reactions. In these reactions, the π-bond is broken, and new single bonds are formed with the atoms of the adding reagent.

One notable example is the addition of hydrogen bromide (HBr). The reaction of 3,3,3-trifluoropropyne (B1345459) with HBr can yield this compound. google.com Further addition of HBr to this compound can also occur. The regioselectivity of this addition is influenced by the electronic effects of the trifluoromethyl group.

Theoretical studies on the reaction of this compound with hydroxyl (OH) radicals have shown that addition to the carbon-carbon double bond is a major reaction pathway. mdpi.com This highlights the susceptibility of the double bond to attack by radical species.

Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is a good leaving group, making the molecule amenable to nucleophilic substitution reactions. vaia.com In these reactions, a nucleophile replaces the bromine atom.

The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. reddit.com Nucleophiles are attracted to this positive center and can displace the bromide ion. The stability of the resulting bromide ion contributes to the facility of these substitution reactions.

An example of a substitution reaction is the reaction with sodium methoxide (B1231860), where the methoxide ion (CH3O-) acts as a nucleophile and displaces the bromide. pearson.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable building block in these transformations, primarily due to the reactivity of its carbon-bromine bond.

Reactivity of this compound in Coupling Processes

The presence of the bromine atom allows this compound to participate as an electrophilic partner in various palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org In these reactions, the carbon-bromine bond undergoes oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

The trifluoromethyl group significantly influences the reactivity of the C-Br bond. Its strong electron-withdrawing nature facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity allows for efficient coupling under milder conditions compared to non-fluorinated analogues.

Arylboron Species in Suzuki, Negishi, and Kumada Cross-Couplings with Brominated Trifluoropropenes

Suzuki Coupling:

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov this compound can be effectively coupled with various arylboronic acids to synthesize trifluoromethyl-substituted aryl alkenes. mdpi.comrsc.org

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium Catalyst | Base (e.g., Na2CO3, K3PO4) | Aryl-substituted trifluoropropene |

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. This compound can be coupled with arylzinc reagents, which can be prepared from the corresponding aryl halides, to yield the desired trifluoromethylated products. nih.govrsc.org

A representative Negishi coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Arylzinc Halide | Palladium or Nickel Catalyst | Aryl-substituted trifluoropropene |

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group compatibility. Nevertheless, this compound can be subjected to Kumada coupling with aryl Grignard reagents.

An illustrative Kumada coupling reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Arylmagnesium Bromide | Palladium or Nickel Catalyst | Aryl-substituted trifluoropropene |

Radical Reactions of this compound

The presence of a double bond and a bromine atom in this compound makes it susceptible to radical-mediated reactions. These reactions are crucial for understanding its atmospheric chemistry and potential reaction pathways in synthetic applications.

Comprehensive Theoretical Studies on Reactions with Hydroxyl (OH) Free Radicals

Theoretical investigations have been instrumental in elucidating the complex reactions between this compound (BTP) and the hydroxyl (OH) radical, a key oxidant in the atmosphere. chemicalbook.comacs.org Using high-level quantum chemical calculations, such as the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD) method, researchers have mapped the potential energy surfaces (PES) for the reaction. chemicalbook.comacs.org These studies systematically identified various possible reaction pathways, including the initial formation of reactant complexes, the structures of transition states, and the final products. chemicalbook.comacs.org

The calculations have explored six distinct reaction pathways, determining their geometries, reaction enthalpies, and activation energy barriers. chemicalbook.com By employing canonical transition-state theory, often with corrections for quantum mechanical tunneling, rate constants over a wide range of temperatures (e.g., 290–3,000 K) have been predicted. chemicalbook.comacs.org These theoretical models provide a detailed, molecular-level understanding of the reaction dynamics, which is often difficult to obtain through experimental methods alone. chemicalbook.comacs.orgnsc.ru

Identification of Main Reaction Channels: OH Addition and Hydrogen Atom Abstraction from the Carbon-Carbon Double Bond

Theoretical studies have conclusively identified two primary reaction channels for the reaction of this compound with OH radicals: OH radical addition to the carbon-carbon double bond and hydrogen (H) atom abstraction from the vinylic carbons. chemicalbook.comacs.org Other potential pathways, such as bromine (Br) atom abstraction or fluorine (F) atom substitution, have been shown to be kinetically insignificant due to their much higher energy barriers. chemicalbook.comacs.org

The OH addition pathway involves the attack of the hydroxyl radical on either of the two carbons of the double bond, leading to the formation of bromo-trifluoro-propanol radicals.

The H-atom abstraction pathway involves the OH radical removing a hydrogen atom from either the first or second carbon of the propene chain. acs.org The abstraction from the second carbon (C2) to form CF₃CCBrH + H₂O has a slightly higher energy barrier than abstraction from the first carbon (C1). acs.org

The following table summarizes the calculated energy barriers for the principal reaction channels between trans-CF₃CH=CHBr and the OH radical.

| Reaction Channel | Products | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| OH Addition to C1 | CF₃CH(OH)CHBr• | - |

| OH Addition to C2 | CF₃CH•CH(OH)Br | - |

| H-Abstraction from C1 | CF₃C•=CHBr + H₂O | 13.9 |

| H-Abstraction from C2 | CF₃CH=C•Br + H₂O | 11.1 |

| Br-Abstraction | CF₃CH=CH• + BrOH | 42.3 |

This table presents simplified data based on available research. The energy barriers for OH addition reactions often lead to pre-reaction complexes with negative relative energies, indicating a barrierless process or a very low barrier.

From the energetic data, it is clear that the reaction pathways related to the unsaturated carbon-carbon double bond are the most feasible. acs.org The H-atom abstraction and OH addition channels are considered the dominant degradation pathways for this compound initiated by hydroxyl radicals. chemicalbook.comacs.org

Isomerization and Rearrangement Processes of Brominated Trifluoropropenes

Brominated trifluoropropenes, including this compound, can undergo isomerization, which involves the rearrangement of atoms to form isomers, most commonly geometric (Z/E) isomers. These processes can be induced by heat, light (photochemical isomerization), or catalysts.

The cis-trans (or Z/E) isomerization of haloalkenes can occur through a radical-mediated pathway. For instance, the thermal isomerization of 1-bromopropene is understood to proceed mainly via a radical process, which can be influenced by radical inhibitors or initiators. researchgate.net This mechanism typically involves the cleavage of a bond to form a radical, followed by rotation around the single bond and subsequent reformation of the double bond in the opposite geometric configuration.

Studies on related fluorinated propenes, such as CF₃CH=CHCF₃, show that the relative stability of Z and E isomers is a key factor in isomerization. For many alkenes, the trans (E) isomer is more stable due to reduced steric hindrance. However, for certain fluorinated olefins, a phenomenon known as the "fluorine cis effect" can make the cis (Z) isomer more stable. acs.org The thermodynamics and kinetics of these isomerizations can be studied through both experimental measurements and theoretical calculations. acs.org

Furthermore, the isomerization of this compound is a relevant process in certain synthetic applications. For example, the gas-phase synthesis of 3,3,3-trifluoropropyne involves the dehydrohalogenation of 1-halogeno-3,3,3-trifluoropropenes, a process that can be accompanied by isomerization of the starting material. chemicalbook.com

Stereochemical and Regiochemical Control in 1 Bromo 3,3,3 Trifluoroprop 1 Ene Chemistry

Factors Influencing Regioselectivity in Reactions of Bromo-Trifluoropropenes

Regioselectivity, the preference for one direction of bond making or breaking over other possible directions, is a critical consideration in the reactions of unsymmetrical alkenes like bromo-trifluoropropenes. The interplay between the electron-withdrawing trifluoromethyl (CF₃) group and the bromine (Br) atom significantly directs the outcome of chemical transformations.

In the synthesis of 3-trifluoromethylated pyrroles, 2-bromo-3,3,3-trifluoropropene (BTP), an isomer of 1-bromo-3,3,3-trifluoroprop-1-ene (B115449), undergoes a base-mediated [3+2] cycloaddition with N-acyl α-amino acids. researchgate.net This reaction proceeds with a high degree of regioselectivity, a result attributed to the combined influence of both the CF₃ group and the bromine atom. thieme-connect.com Control experiments have demonstrated that the absence of either of these groups leads to a loss of this selectivity. thieme-connect.com The reaction is believed to proceed via a Δ²-oxazolium 5-oxide intermediate which undergoes a regioselective cycloaddition with BTP. thieme-connect.com High regioselectivity is maintained across a range of substituents on the amino acid precursor, indicating the robustness of the directing effects of the fluorinated synthon. thieme-connect.com

Theoretical studies on the reaction of this compound with hydroxyl (OH) radicals also highlight the factors influencing reaction pathways. The calculations show that the reaction is dominated by pathways involving the unsaturated carbon-carbon double bond. mdpi.comnih.gov The primary reaction channels are the addition of the OH radical to the double bond and the abstraction of a hydrogen atom from the vinylic carbons. mdpi.comnih.gov These pathways are energetically more favorable than those involving the C-F or C-Br bonds, demonstrating that the π-system of the double bond is the most reactive site, thus governing the initial regiochemical interaction. mdpi.comnih.gov

| Entry | R¹ | R² | Yield (%) |

| 2a | Ph | Ph | 64% |

| 2b | 4-MeOC₆H₄ | Ph | 75% |

| 2c | 4-FC₆H₄ | Ph | 66% |

| 2d | 2-Thienyl | Ph | 80% |

| 2e | Pyrazinyl | Benzyl | 70% |

| 2f | Me | 4-Fluorobenzyl | 46% |

| 2g | Ph | Me | 67% |

| 2h | Ph | Et | 68% |

| 2i | Ph | i-Pr | 82% |

| 2j | Ph | CH₂CH₂SMe | 75% |

| 2k | Ph | Bn | 82% |

| 2l | 2-Naphthyl | Ph | 76% |

| Table 1: Regioselective synthesis of 2,3,5-trisubstituted pyrroles using 2-bromo-3,3,3-trifluoropropene (BTP). Data sourced from Thieme Connect. thieme-connect.com |

Strategies for Stereoselective Synthesis and Transformation of this compound and its Derivatives

Stereoselectivity is paramount when constructing complex molecules with defined three-dimensional architectures. For bromo-trifluoropropenes, this involves controlling the geometry (E/Z) of the double bond during synthesis or ensuring that subsequent reactions proceed with a predictable spatial outcome.

A key strategy for achieving stereoselectivity is through transition-metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed cross-coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene (BTP) produces trifluoromethylated 1,3-butadienes stereoselectively. mdpi.com This method leverages the pre-defined stereochemistry of the starting materials and the mechanism of the catalytic cycle to generate products with high stereochemical purity. mdpi.com Such approaches are fundamental in modern organic synthesis for constructing diene systems, which are valuable intermediates. mdpi.com

The synthesis of specific isomers of this compound, such as the (Z)-isomer, provides a direct route to stereochemically defined building blocks. apolloscientific.co.uk These isomers can then be used in subsequent transformations where the stereochemistry of the double bond is retained or influences the formation of new stereocenters.

Furthermore, transformations of related bromo-fluoro-alkenes highlight broader strategies. For example, β-bromo-β-fluorostyrenes can be synthesized stereoselectively and then undergo reactions, such as substitution with sulfinates, with high retention of stereochemistry to form α-fluoro-β-arylvinyl sulfones. researchgate.net These products, in turn, can act as dienophiles in Diels-Alder reactions, where their inherent stereochemistry directs the formation of specific stereoisomers in the resulting cycloadducts. researchgate.net This demonstrates how the stereochemical information encoded in a fluorinated alkene can be transferred through multiple synthetic steps.

| Entry | R | Product | Yield (%) | E/Z Ratio |

| 1 | Ph | 3a | 65 | >99:1 |

| 2 | 4-MeC₆H₄ | 3b | 62 | >99:1 |

| 3 | 4-MeOC₆H₄ | 3c | 55 | >99:1 |

| 4 | 4-FC₆H₄ | 3d | 60 | >99:1 |

| 5 | 4-ClC₆H₄ | 3e | 63 | >99:1 |

| 6 | 4-CF₃C₆H₄ | 3f | 51 | >99:1 |

| 7 | 2-Naphthyl | 3g | 58 | >99:1 |

| 8 | 2-Thienyl | 3h | 53 | >99:1 |

| Table 2: Palladium-catalyzed stereoselective synthesis of 3-trifluoromethyl-substituted 1,3-dienes using 2-bromo-3,3,3-trifluoropropene (BTP). Data sourced from MDPI. mdpi.com |

Chiral Induction Approaches in Reactions Involving Fluorinated Propene Building Blocks

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. For fluorinated propene building blocks, this is essential for accessing optically active fluorine-containing compounds.

A powerful approach involves the use of chiral catalysts. Frustrated Lewis Pair (FLP) catalysis, for example, has been successfully applied to the asymmetric hydrogenation of 3-fluorinated chromones. rsc.org In this metal-free method, a combination of an achiral borane (B79455) and a chiral oxazoline (B21484) acts as the FLP catalyst, facilitating the addition of hydrogen across the double bond to produce optically active 3-fluorochroman-4-ones with high enantiomeric excess (ee). rsc.org This strategy demonstrates how a chiral catalyst can effectively control the stereochemical outcome of a reaction involving a fluorinated alkene.

Another significant strategy is substrate control, where a chiral auxiliary is temporarily incorporated into the molecule. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed. An elegant example is the use of a temporary stereocenter for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org In this multi-step sequence, an aldol (B89426) reaction creates a temporary hydroxyl stereocenter, which then directs a subsequent cyclopropanation reaction before being removed via a retro-aldol cleavage. rsc.org This principle can be applied to fluorinated substrates to guide the formation of chiral centers relative to the fluorine-containing group.

The desymmetrization of prochiral molecules is another advanced technique. For instance, a method for the desymmetrization of geminal difluoroalkanes uses a chiral sulfide (B99878) as the Lewis base component in an FLP-mediated C-F activation. nih.gov This stereoselective activation of one of two enantiotopic C-F bonds leads to the formation of stereoenriched products, providing a pathway to chiral monofluorinated compounds. nih.gov Such strategies are at the forefront of asymmetric synthesis and hold great potential for reactions involving fluorinated propenes and their derivatives.

| Entry | R | Yield (%) | ee (%) |

| 1 | H | 95 | 86 |

| 2 | 6-F | 93 | 88 |

| 3 | 6-Cl | 94 | 87 |

| 4 | 6-Br | 93 | 86 |

| 5 | 7-MeO | 96 | 85 |

| 6 | 7-Cl | 95 | 88 |

| 7 | 8-Me | 92 | 84 |

| 8 | 5,7-diMe | 94 | 82 |

| Table 3: Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Data sourced from Royal Society of Chemistry. rsc.org |

Computational and Theoretical Studies of 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic structure and geometry of molecules, which in turn dictate their reactivity. nih.gov

Density Functional Theory (DFT) has become a principal method for studying the structural and electronic properties of halogenated alkenes. researchgate.netmdpi.com For 1-bromo-3,3,3-trifluoroprop-1-ene (B115449), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry. nih.govmdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms in the molecule.

Theoretical studies investigate the electronic properties by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity. For instance, the location of the HOMO can indicate the most likely site for an electrophilic attack, while the LUMO's location suggests the site for a nucleophilic attack. mdpi.com In the case of BTP, the presence of the carbon-carbon double bond and the bromine atom are key features influencing its electronic landscape and reactivity. mdpi.com

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its atomic coordinates. longdom.orglibretexts.org It provides a conceptual framework for understanding chemical reactions, visualizing them as the movement of the system from a valley of reactants, through a mountain pass (the transition state), to a valley of products. wayne.edulibretexts.org

For this compound, theoretical studies have probed the PES for its reaction with hydroxyl (OH) radicals, a crucial process in its atmospheric degradation. nih.govmdpi.com These investigations were conducted at a high level of theory, such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p), to accurately map out the reaction pathways. nih.govmdpi.com By identifying all possible stationary points (reactants, products, intermediates) and first-order saddle points (transition states) on the PES, researchers can elucidate the detailed mechanism of the reaction. nih.gov For the reaction of BTP with OH, six different reaction pathways were identified, including OH addition to the double bond and H-atom abstraction. nih.govmdpi.com

Kinetic and Thermodynamic Characterization of Reactions

Beyond identifying reaction pathways, computational methods can quantify the energetics and rates of chemical reactions.

Canonical Transition-State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary reactions. nih.govmdpi.com Based on the properties of the transition state on the potential energy surface, TST allows for the prediction of how fast a reaction will proceed at a given temperature. mdpi.com For the reaction between this compound and the OH radical, TST, often including a Wigner tunneling correction, has been used to calculate the rate constants over a wide temperature range (e.g., 290–3000 K). nih.govmdpi.com The calculations showed that the OH addition and H-atom abstraction channels related to the C=C double bond are the dominant reaction pathways. nih.gov The predicted rate constants can be fitted into three-parameter Arrhenius expressions, which are valuable for atmospheric modeling. mdpi.com

The thermodynamic and kinetic feasibility of a reaction is determined by its reaction enthalpy (ΔH) and the height of the energy barrier (activation energy), respectively. mdpi.com Computational methods can accurately calculate these values. For the reaction of BTP with OH radicals, the reaction enthalpies and energy barriers for all six identified pathways have been determined. nih.govmdpi.com These calculations confirm that the most favorable pathways are those involving the unsaturated carbon-carbon double bond. mdpi.com Specifically, the formation of products like CF₃CHC(OH)H + Br was found to be among the most feasible routes. mdpi.com

Table 1: Calculated Reaction Enthalpies and Energy Barriers for the Reaction of this compound with OH Radicals

| Reaction Pathway | Products | Reaction Enthalpy (kcal/mol) | Energy Barrier (kcal/mol) |

| OH Addition | CF₃CHC(OH)H + Br | Data not available in snippets | Data not available in snippets |

| H-Abstraction | CF₃CBrC(H) + H₂O | Data not available in snippets | Data not available in snippets |

| H-Abstraction | CF₃CCBrH + H₂O | Data not available in snippets | Data not available in snippets |

| Other | CF₃CHCH + BrOH | Considered negligible nih.gov | Considered negligible nih.gov |

| Other | COHF₂CHCBrH + F | Considered negligible nih.gov | Considered negligible nih.gov |

Theoretical Prediction of Environmental Behavior and Atmospheric Chemistry

Theoretical studies are vital for assessing the potential environmental impact of chemicals like this compound, which has been considered a potential replacement for Halon 1301. mdpi.com Its atmospheric fate is primarily determined by its reaction with OH radicals, the main daytime oxidant in the troposphere. rsc.org

Computational studies have shown that the primary degradation pathways for BTP in the atmosphere are initiated by the addition of OH radicals to the double bond and by H-atom abstraction. nih.govmdpi.com The calculated rate constants for these reactions are essential inputs for atmospheric models that predict the compound's atmospheric lifetime. A shorter lifetime generally implies a lower global warming potential (GWP) and ozone depletion potential (ODP). Some research has indicated that the ODP and GWP of BTP are zero, making it a promising candidate for fire suppression applications. mdpi.com The products of these degradation reactions are also predicted, helping to assess any potential secondary environmental impacts. rsc.org For example, the main product radical, CF₃CBrCH₂OH, can further react with atmospheric species like O₂ and NO. rsc.org

Modeling Atmospheric Lifetimes and Degradation Pathways (e.g., OH Radical Reactions)

Computational and theoretical studies are crucial for understanding the atmospheric fate of this compound (BTP). These studies model the compound's atmospheric lifetime and its degradation pathways, primarily initiated by reactions with hydroxyl (OH) radicals.

Theoretical investigations into the reaction of BTP with OH radicals have been conducted to understand the potential energy surfaces (PES) and predict reaction mechanisms. mdpi.comnih.gov One such study utilized high-level quantum chemical calculations to explore the various possible reaction channels. mdpi.comnih.gov

The primary degradation pathways for this compound initiated by OH radicals involve either the addition of the OH radical to the carbon-carbon double bond or the abstraction of a hydrogen atom. mdpi.comnih.gov Comprehensive theoretical studies have identified six distinct reaction pathways. mdpi.comnih.gov The calculations of reaction enthalpies and energy barriers have shown that the most favorable reaction pathways are those associated with the unsaturated carbon-carbon double bond. mdpi.com

The main reaction channels are the OH addition and the H atom abstraction from the double bond. nih.gov Specifically, the reaction pathways leading to the formation of CF3CHC(OH)H + Br, CF3CHCBr + H2O, and CF3CCBrH + H2O are considered the most feasible. mdpi.com Conversely, pathways that would lead to products such as CF3CHCH + BrOH and COHF2CHCBrH + F are considered to have a negligible role in the atmospheric degradation of the compound. mdpi.comnih.gov

The rate constants for these elementary reactions have been predicted over a wide temperature range (290–3,000 K) using canonical transition-state theory with Wigner tunneling correction. mdpi.comnih.gov These computed rate constants can be accurately represented by a three-parameter Arrhenius expression. mdpi.comnih.gov

The following table summarizes the key findings from computational studies on the reaction of this compound with OH radicals.

| Parameter | Finding |

| Primary Reaction Initiator | Hydroxyl (OH) Radical |

| Main Reaction Types | OH Addition, H-atom Abstraction |

| Most Feasible Product Channels | CF3CHC(OH)H + Br, CF3CHCBr + H2O, CF3CCBrH + H2O |

| Negligible Product Channels | CF3CHCH + BrOH, COHF2CHCBrH + F |

| Theoretical Approach | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) |

| Rate Constant Calculation | Canonical Transition-State Theory with Wigner Tunneling Correction |

Advanced Spectroscopic Characterization Techniques for 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone for the characterization of 1-bromo-3,3,3-trifluoroprop-1-ene (B115449), enabling the differentiation between its (E) and (Z) isomers and providing insights into the electronic environment of each nucleus.

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR is particularly powerful for analyzing fluorinated organic compounds due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, which provides excellent signal dispersion. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the -CF₃ group. The chemical shift of this group is influenced by the geometry of the double bond. Theoretical calculations and data from related compounds suggest that the chemical shifts for the (E) and (Z) isomers would differ, allowing for their distinction and quantification in a mixture. The trifluoromethyl group typically appears in the range of -60 to -70 ppm. The coupling between the fluorine nuclei and the vinyl protons (⁴JHF) would result in a complex splitting pattern, further aiding in stereochemical assignment.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Isomer | Predicted Chemical Shift (δ) ppm | Multiplicity |

| (E) | Not available | Quartet |

| (Z) | ~ -63.0 | Quartet |

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton and Carbon-13 NMR spectra provide complementary information for the complete structural elucidation of this compound.

In the ¹H NMR spectrum, two distinct signals are expected for the two vinyl protons. The chemical shifts and, crucially, the coupling constants (J-values) between these protons are diagnostic for the stereochemistry. For the (E)-isomer, a larger coupling constant (typically > 12 Hz) is expected for the trans-protons, while the (Z)-isomer would exhibit a smaller coupling constant (typically < 7 Hz). The proton attached to the carbon bearing the trifluoromethyl group will also show coupling to the fluorine atoms (³JHF).

The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen and trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a characteristic feature in the ¹³C NMR of trifluoromethyl compounds. The two olefinic carbons will also have distinct chemical shifts, which can be assigned based on established substituent effects and comparison with related structures.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Isomer | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constants (Hz) |

| ¹H | (E) | Not available | Not available |

| (Z) | Not available | Not available | |

| ¹³C | (E) | Not available | Not available |

| (Z) | Not available | Not available |

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and functional group analysis. For this compound, the IR spectrum is expected to show characteristic absorption bands. A key feature would be the C=C stretching vibration, which typically appears in the region of 1600-1680 cm⁻¹. The exact position of this band can provide clues about the substitution pattern of the alkene. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹. The C-Br stretching vibration will be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The C-H stretching and bending vibrations of the vinyl protons will also be present.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=C Stretch | 1600 - 1680 |

| C-F Stretch | 1100 - 1350 |

| C-H Stretch (vinyl) | 3000 - 3100 |

| C-H Bend (vinyl) | 650 - 1000 |

| C-Br Stretch | 500 - 600 |

Note: This table represents general ranges for the expected vibrational modes.

X-ray Diffraction for Solid-State Structural Determination (Applicable to Crystalline Derivatives)

While this compound is a low-boiling liquid, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound, X-ray crystallography could unambiguously confirm the (E) or (Z) configuration of the double bond and reveal details about intermolecular interactions in the crystal lattice. As of the current literature survey, no publicly available X-ray crystal structures of derivatives of this compound have been reported.

Applications of 1 Bromo 3,3,3 Trifluoroprop 1 Ene As a Key Synthetic Intermediate

General Role as a Building Block for Complex Organofluorine Compounds

1-Bromo-3,3,3-trifluoroprop-1-ene (B115449) serves as a fundamental precursor in the construction of intricate molecules containing the trifluoromethyl group, a moiety known to enhance properties such as metabolic stability and lipophilicity in bioactive compounds. It is recognized as an important intermediate in the synthesis pathways for various pharmaceuticals and agrochemicals. beilstein-journals.org

A key application of this compound is its use in generating the 3,3,3-trifluoroacetylene anion. Through dehydrobromination, typically achieved with strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi), this compound is converted into 3,3,3-trifluoropropyne (B1345459). beilstein-journals.orgnih.gov This alkyne is a highly valuable synthon for introducing the trifluoromethyl group into a wide array of organic structures.

The reactivity of the vinyl bromide functionality also allows for its participation in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, further expanding its utility as a foundational building block for complex organofluorine targets.

Development of Novel Synthetic Methodologies for Fluorinated Alkenes and Dienes

The chemical versatility of this compound has been exploited in the development of new synthetic methods for producing other valuable fluorinated alkenes and dienes. These methods often provide access to structures that are otherwise difficult to synthesize.

For instance, treatment of 1,2-dibromo-3,3,3-trifluoropropane (B1583363) with a 20% aqueous sodium hydroxide (B78521) solution yields 2-bromo-3,3,3-trifluoropropene, demonstrating a straightforward route to an isomeric fluorinated alkene. beilstein-journals.org

More advanced applications include its use in palladium-catalyzed cross-coupling reactions to form conjugated diene systems. A notable example is the stereoselective synthesis of trifluoromethylated 1,3-butadienes. In a reaction described by Zhao and co-workers, the isomer 2-bromo-3,3,3-trifluoropropene undergoes a palladium-catalyzed cross-coupling with α-substituted acrylamides to produce these dienes with moderate yields. acs.org This methodology highlights the potential of bromo-trifluoropropene isomers as key components in constructing complex fluorinated dienes, which are important motifs in organic synthesis.

Table 1: Synthetic Transformations of Bromo-trifluoropropenes

| Starting Material Isomer | Reagents | Product Type | Significance |

| This compound | LDA or BuLi | Fluorinated Alkyne | Precursor to 3,3,3-trifluoroacetylene anion beilstein-journals.org |

| 1,2-Dibromo-3,3,3-trifluoropropane | 20% NaOH (aq) | Fluorinated Alkene | Synthesis of 2-bromo-3,3,3-trifluoropropene beilstein-journals.org |

| 2-Bromo-3,3,3-trifluoropropene | α-Substituted Acrylamides, Pd Catalyst | Fluorinated Diene | Stereoselective synthesis of trifluoromethylated 1,3-butadienes acs.org |

Precursor in the Synthesis of Fluorinated Polymers and Advanced Materials

The unique properties imparted by the trifluoromethyl group make this compound and its isomers attractive precursors for advanced materials. One of the most significant potential applications is in the development of high-efficiency fire extinguishing agents. beilstein-journals.org

These compounds exhibit favorable ozone depletion potential (ODP) and global warming potential (GWP), making them environmentally friendlier alternatives to traditional halon fire suppressants. beilstein-journals.org Mixtures containing bromotrifluoropropene have demonstrated superior performance in extinguishing gasoline flames compared to conventional dry powders, requiring less material and a shorter application time. beilstein-journals.org

Furthermore, the parent compound, 3,3,3-trifluoropropene (B1201522), is known to be used in the production of fluoropolymers and fluorine-containing silicones for applications such as hydraulic fluids. nih.gov This establishes a strong precedent for the potential use of this compound as a monomer or co-monomer in polymerization reactions to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific flame-retardant properties.

Table 2: Applications in Advanced Materials

| Application Area | Compound Family | Key Properties | Reference |

| Fire Extinguishing Agents | Bromotrifluoropropenes | High efficiency, low ODP, low GWP | beilstein-journals.org |

| Fluoropolymers | 3,3,3-Trifluoropropene | Precursor to specialty polymers and silicones | nih.gov |

Role in the Synthesis of Chiral Fluorinated Compounds (e.g., Chiral Epoxides as precursors)

The synthesis of enantiomerically pure fluorinated compounds is a major focus in medicinal chemistry, as the introduction of chiral, fluorinated centers can profoundly influence a drug's efficacy and safety. While direct asymmetric transformations using this compound are still an evolving area of research, it serves a crucial role as a precursor to the trifluoromethyl-containing scaffold that is essential for these complex molecules.

Chiral α-trifluoromethyl-α-alkyl epoxides, for example, are highly valuable intermediates for synthesizing biologically active compounds, including nonsteroidal gestagens and anti-inflammatory agents. acs.org The primary challenge in these syntheses is the stereoselective construction of the trifluoromethyl-substituted tertiary alcohol stereocenter. acs.org

Current advanced strategies to achieve this often involve multi-step sequences where a trifluoromethyl group is introduced into a molecule that contains a chiral auxiliary. This auxiliary guides the stereochemical outcome of a key reaction, such as a diastereoselective trifluoromethylation, to produce the desired enantiomer. acs.orgnih.gov After the chiral center is established, the auxiliary can be removed. This compound acts as a foundational source of the CF₃-C=C unit, which can be elaborated into the necessary keto esters or other intermediates required for these asymmetric syntheses. acs.org Therefore, it plays an indirect but vital role as a starting point in the synthetic pathways leading to these important chiral fluorinated building blocks.

Emerging Research Frontiers and Future Perspectives

Advancements in Sustainable and Efficient Synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene (B115449)

Traditional synthesis routes for this compound often involved the bromination of 3,3,3-trifluoropropene (B1201522), followed by a dehydrobromination step. google.com However, this method has been described as expensive and not well-suited for large-scale industrial production. google.com Consequently, recent research has focused on developing more efficient, sustainable, and economically viable synthetic protocols.

A significant advancement is the direct hydrobromination of 3,3,3-trifluoropropyne (B1345459). This method involves reacting 3,3,3-trifluoropropyne with hydrogen bromide at elevated temperatures, typically 50°C or higher, often in the presence of a catalyst. google.comwipo.int This process is highlighted as a more efficient pathway for commercial-scale production, yielding at least one isomer of bromo-trifluoropropene. google.com

Another highly efficient method involves the catalytic addition of anhydrous hydrogen bromide (HBr) to 3,3,3-trifluoropropene. This process utilizes an activated carbon catalyst at elevated temperatures (ranging from 150°C to 800°C) and is characterized by high conversion rates, selectivity, and yield, making it suitable for commercial manufacturing. google.com The reaction conditions can be fine-tuned to optimize the production of the desired product. google.com

| Method | Reactants | Catalyst/Conditions | Key Advantages |

| Catalytic Hydrobromination | 3,3,3-Trifluoropropene, Hydrogen Bromide (HBr) | Activated Carbon Catalyst, 150°C - 800°C google.com | High conversion, yield, and selectivity; suitable for commercial production. google.com |

| Direct Hydrobromination | 3,3,3-Trifluoropropyne, Hydrogen Bromide (HBr) | Temperature ≥ 50°C, optional catalyst google.com | More efficient for commercial scale compared to older methods. google.com |

| Traditional Method | 3,3,3-Trifluoropropene, Bromine (Br₂) | Bromination followed by dehydrobromination | Established route, but expensive and less suitable for large-scale operations. google.com |

Exploration of Novel Catalytic Systems for Diversified Functionalization

The functionalization of this compound is crucial for its application as a building block. Research is actively exploring novel catalytic systems to enable diverse chemical transformations. Transition-metal catalysis, particularly with palladium, has shown significant promise.

For instance, palladium-catalyzed cross-coupling reactions are effective for creating new carbon-carbon bonds. The Mizoroki-Heck cross-coupling reaction, catalyzed by palladium(II) acetate (B1210297) in the presence of a base like tetrabutylammonium (B224687) acetate, has been successfully applied to similar structures like 1-bromo-3-(trifluoromethyl)benzene, suggesting its potential applicability for functionalizing this compound. nih.gov Furthermore, palladium catalysis has been used in the cross-coupling of α-substituted acrylamides with the related isomer, 2-bromo-3,3,3-trifluoropropene, to produce trifluoromethylated 1,3-butadienes stereoselectively. mdpi.com These examples underscore the potential of palladium-based catalytic systems to functionalize the C-Br bond in this compound, opening avenues for the synthesis of complex fluorinated molecules.

The development of cooperative catalytic systems, such as the Ni/Pd system used for the synthesis of 1,3-dienes, also represents a promising frontier for achieving novel transformations that may be challenging with single-catalyst systems. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. The integration of advanced computational chemistry with experimental studies provides powerful insights into the reactivity of this compound.

A comprehensive theoretical study investigated the potential energy surfaces (PES) for the reaction between 1-bromo-3,3,3-trifluoropropene and hydroxyl (OH) radicals. nih.gov Using high-level quantum chemical calculations (CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p)), researchers were able to map out six distinct reaction pathways, determining geometries, reaction enthalpies, and energy barriers for each. nih.gov The study found that the primary reaction channels involve OH addition to the carbon-carbon double bond and H-atom abstraction. nih.gov Furthermore, canonical transition-state theory with Wigner tunneling correction was employed to predict reaction rate constants over a wide temperature range (290-3,000 K). nih.gov

This synergistic approach is also evident in studies of related compounds. For example, the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene was investigated using both controlled radiation experiments and theoretical calculations (Gaussian 03) to elucidate the reaction mechanism with OH radicals. rsc.org Similarly, the geometric structures of related nitropropenes have been established by combining experimental dipole moment measurements with density functional theory (DFT) calculations. researchgate.net These integrated methodologies provide a detailed, molecular-level picture of reactivity that is crucial for predicting the behavior of these compounds and guiding synthetic efforts.

| Study Focus | Computational Method | Experimental Method | Key Insights | Reference |

| Reaction with OH Radicals | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p), Transition-State Theory | N/A (Theoretical Study) | Identified 6 reaction pathways; OH addition and H-abstraction are dominant. Predicted rate constants. | nih.gov |

| Atmospheric Degradation of 2-BTP | Gaussian 03 | Controlled Radiation Studies | Elucidated atmospheric degradation mechanism by OH radicals. | rsc.org |

| Structure of Nitropropenes | Density Functional Theory (B3LYP/6-31G*) | Dipole Moment Measurement | Determined E/Z configuration of the molecules. | researchgate.net |

Future Applications in Niche Chemical Fields

The unique structure of this compound positions it as a key intermediate for various niche applications in chemistry. Its trifluoromethyl group can impart desirable properties such as thermal stability and lipophilicity to larger molecules, making it valuable in materials science and medicinal chemistry.

One of the most promising applications is in the development of next-generation fire-extinguishing agents. google.com With low ozone depletion potential (ODP) and global warming potential (GWP), it is considered a potential replacement for halocarbons like Halon 1301. google.comresearchgate.net Research shows that mixtures of 1-bromo-3,3,3-trifluoropropene with inert gases exhibit strong synergistic effects, significantly reducing the concentration of agent needed to extinguish fires. researchgate.net

In the realm of organic synthesis, it serves as a critical building block for creating more complex organofluorine compounds. It is an important intermediate for the agrochemical and pharmaceutical industries. google.com For example, related bromo-trifluoropropenes are used to generate trifluoro-functionalized precursors for active pharmaceutical ingredients. google.com Its role in palladium-catalyzed reactions to form products like trifluoromethyl-substituted 1,3-dienes highlights its utility in constructing complex molecular architectures that are of interest in materials science and drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-3,3,3-trifluoroprop-1-ene with high purity in laboratory settings?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions using brominating agents (e.g., HBr or Br₂) with chloro- or fluoro-precursors under catalytic conditions. For example, trans-1-chloro-3,3,3-trifluoroprop-1-ene (CAS 102687-65-0) is synthesized via catalytic dehydrochlorination , suggesting a similar approach using bromine sources. Purification via fractional distillation under inert atmospheres (e.g., N₂) is critical to minimize decomposition .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a characteristic triplet near δ -60 ppm (J ≈ 10 Hz) due to coupling with adjacent protons .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z ≈ 176 for C₃H₂BrF₃) confirm purity .

- FT-IR : C-Br stretching vibrations appear at ~600–700 cm⁻¹, while C=C stretches (if present) occur near 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated addition reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling radical chain reactions. For example, in allylic bromination, the C-Br bond homolysis generates bromine radicals, which abstract hydrogen atoms from substrates, forming allylic radicals. The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, accelerating reaction rates . Computational studies (e.g., DFT) can model bond dissociation energies and radical stabilization .

Q. How does the trifluoromethyl group influence cross-coupling reactions involving this compound?

- Methodological Answer : The -CF₃ group enhances electrophilicity at the β-carbon, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at 80–100°C in THF/H₂O, yielding trifluoromethyl-substituted styrenes. Steric and electronic effects of -CF₃ reduce side reactions (e.g., β-hydride elimination) compared to non-fluorinated analogs .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce elimination .

- Base Selection : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation, whereas strong bases (e.g., NaH) favor elimination .

- Temperature Control : Reactions below 50°C disfavor entropy-driven elimination .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for synthesizing β-trifluoromethyl vinyl ethers using this compound?

- Methodological Answer :

- Base-Mediated Coupling : Use KOH or Cs₂CO₃ in DMF at 60°C to promote nucleophilic substitution with phenols, yielding ethers. Monitor conversion via ¹⁹F NMR .

- Kinetic Studies : Vary phenol substituents (e.g., electron-donating/-withdrawing groups) to correlate reactivity with Hammett parameters .

Q. What thermodynamic data are critical for modeling phase behavior in high-pressure applications of halogenated propenes?

- Methodological Answer :

- Helmholtz Energy Equations : Derived from experimental PVT data (215–450 K, ≤100 MPa) for trans-1-chloro-3,3,3-trifluoroprop-1-ene , these models can be adapted for bromo analogs by adjusting molecular parameters (e.g., critical temperature, acentric factor).

- Vapor-Liquid Equilibrium (VLE) : Measure using static or dynamic methods to validate computational predictions .

Contradictions & Validation

Q. How should researchers address discrepancies in reported reactivity of halogenated trifluoropropenes?

- Methodological Answer :

- Systematic Replication : Repeat published procedures (e.g., catalytic dehydrohalogenation ) under controlled conditions.

- Isotopic Labeling : Use ²H or ¹⁸O to trace reaction pathways and identify intermediates .

- Comparative Studies : Benchmark against chloro- or iodo-analogs to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.